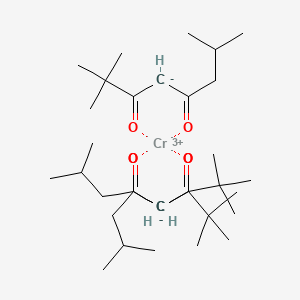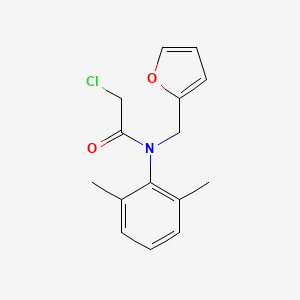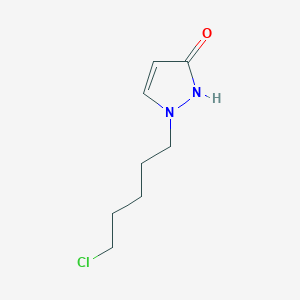
3H-Pyrazol-3-one, 1-(5-chloropentyl)-1,2-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloropentyl)-1H-pyrazol-3(2H)-one is a synthetic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloropentyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 5-chloropentyl halides with pyrazole derivatives under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where 5-chloropentyl halides react with pyrazole in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and improve overall efficiency.
化学反应分析
Types of Reactions
1-(5-chloropentyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorinated pentyl chain can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various functionalized derivatives.
科学研究应用
1-(5-chloropentyl)-1H-pyrazol-3(2H)-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(5-chloropentyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(5-chloropentyl)-1H-pyrazol-3(2H)-one can be compared with other similar compounds, such as:
1-(5-chloropentyl)-1H-indol-3-yl: This compound has a similar chlorinated pentyl chain but is attached to an indole ring instead of a pyrazole ring.
1-(5-chloropentyl)-1H-indazole-3-carboxamide: Another similar compound with a chlorinated pentyl chain, but attached to an indazole ring and a carboxamide group.
The uniqueness of 1-(5-chloropentyl)-1H-pyrazol-3(2H)-one lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
55781-89-0 |
|---|---|
分子式 |
C8H13ClN2O |
分子量 |
188.65 g/mol |
IUPAC 名称 |
2-(5-chloropentyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C8H13ClN2O/c9-5-2-1-3-6-11-7-4-8(12)10-11/h4,7H,1-3,5-6H2,(H,10,12) |
InChI 键 |
XGXWUMBAINLGTL-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(NC1=O)CCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine](/img/structure/B12902316.png)

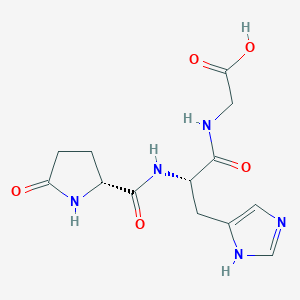

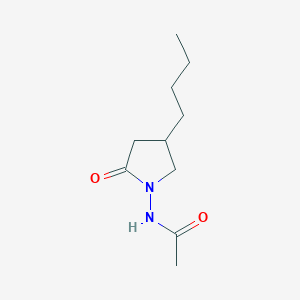
![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)

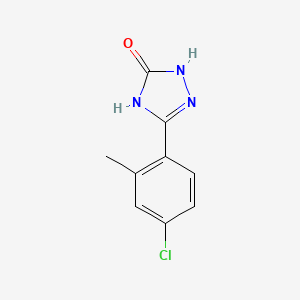
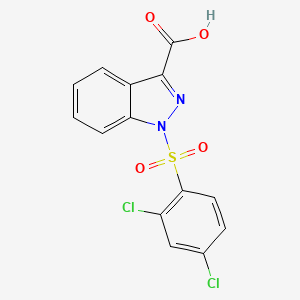

![4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B12902387.png)

